molecular formula C6H14IN B1605586 N,N-Dimethylpyrrolidinium iodide CAS No. 872-44-6

N,N-Dimethylpyrrolidinium iodide

Cat. No.: B1605586
CAS No.: 872-44-6
M. Wt: 227.09 g/mol
InChI Key: DYXBSXBXZNSAPO-UHFFFAOYSA-M
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Description

N,N-Dimethylpyrrolidinium iodide is a quaternary ammonium salt with the chemical formula C6H14IN. It is a pyrrolidinium derivative where the nitrogen atom is bonded to two methyl groups and one iodide ion. This compound is known for its ionic properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylpyrrolidinium iodide can be synthesized through the reaction of N-methylpyrrolidine with methyl iodide. The reaction typically occurs in an organic solvent such as ethyl acetate at low temperatures (0°C) to control the reaction rate and prevent side reactions . The reaction mixture is stirred until a white precipitate forms, indicating the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylpyrrolidinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve the use of halide salts (e.g., sodium bromide) in an aqueous or organic solvent.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

    Substitution Reactions: Yield corresponding N,N-Dimethylpyrrolidinium salts with different anions.

    Oxidation and Reduction: Produce various oxidized or reduced forms of the compound, depending on the reaction conditions.

Mechanism of Action

The mechanism of action of N,N-Dimethylpyrrolidinium iodide varies depending on its application:

Comparison with Similar Compounds

N,N-Dimethylpyrrolidinium iodide can be compared with other quaternary ammonium salts such as:

These compounds share similar ionic properties but differ in their specific applications and reactivity due to variations in their chemical structure.

Properties

IUPAC Name

1,1-dimethylpyrrolidin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N.HI/c1-7(2)5-3-4-6-7;/h3-6H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXBSXBXZNSAPO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901007400
Record name 1,1-Dimethylpyrrolidin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901007400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872-44-6
Record name Dimethylpyrrolidinium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidinium, 1,1-dimethyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylpyrrolidinium iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163908
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-Dimethylpyrrolidin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901007400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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